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molecular formula C7H10N2 B1295581 (6-Methylpyridin-2-yl)methanamine CAS No. 6627-60-7

(6-Methylpyridin-2-yl)methanamine

Cat. No. B1295581
M. Wt: 122.17 g/mol
InChI Key: HXFYXLLVIVSPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242996B2

Procedure details

To (E)-6-methylpicolinaldehyde oxime (0.635 g, 4.66 mmol)/acetic acid (267 μL, 4.66 mmol)/ethanol (10 mL) solution was added portionwise zinc dust (5.19 g, 79 mmol) over 30 min. The resulting mixture was stirred for additional 30 min. LCMS of reaction aliquot indicated reaction was completed. The zinc precipitates in reaction mixture was removed by filtration, and the filtrate was concentrated. The residue was basified to pH>12 with excess sat. KOH (˜7 mL), and stirred with Et2O (30 mL). The Et2O layer was collected, dried over Na2SO4, and concentrated. The residue was redissolved in EtOAc(15 mL), dried over Na2SO4, and concentrated. (6-Methylpyridin-2-yl)methanamine was obtained as a colorless oil (385 mg, 3.15 mmol, 67.6%). LCMS (m/z) 123.2 (MH+) 0.15 min.
Quantity
0.635 g
Type
reactant
Reaction Step One
Quantity
267 μL
Type
reactant
Reaction Step One
Name
Quantity
5.19 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
67.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6](/[CH:8]=[N:9]/O)[CH:5]=[CH:4][CH:3]=1.C(O)(=O)C>[Zn].C(O)C>[CH3:1][C:2]1[N:7]=[C:6]([CH2:8][NH2:9])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.635 g
Type
reactant
Smiles
CC1=CC=CC(=N1)/C=N/O
Name
Quantity
267 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5.19 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
LCMS of reaction aliquot indicated reaction
CUSTOM
Type
CUSTOM
Details
The zinc precipitates in reaction mixture
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
STIRRING
Type
STIRRING
Details
stirred with Et2O (30 mL)
CUSTOM
Type
CUSTOM
Details
The Et2O layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in EtOAc(15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=CC(=N1)CN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.15 mmol
AMOUNT: MASS 385 mg
YIELD: PERCENTYIELD 67.6%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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